molecular formula C10H10Cl2N2O B14850548 1-(3,4-Dichloro-phenyl)-piperazin-2-one

1-(3,4-Dichloro-phenyl)-piperazin-2-one

Cat. No.: B14850548
M. Wt: 245.10 g/mol
InChI Key: HMRWDZUAAHVAFF-UHFFFAOYSA-N
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Description

Prevalence in Bioactive Molecules and Natural Products

The piperazin-2-one (B30754) scaffold is an integral component of various biologically active molecules. Its presence is noted in both synthetic compounds developed in laboratories and in natural products. The structural rigidity and the presence of hydrogen bond donors and acceptors make it a versatile building block for creating molecules with diverse pharmacological profiles. Research has identified piperazin-2-one-based structures as promising leads in the development of novel therapeutic agents, particularly in the realm of anticancer research where they have been investigated for their cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Examples of Bioactive Scaffolds Related to Piperazin-2-one This interactive table provides examples of related heterocyclic compounds found in medicinal chemistry, illustrating the importance of the core structure.

Compound Class Example(s) Associated Biological Importance
Piperazine (B1678402) Derivatives Imatinib, Ciprofloxacin, Clozapine Anticancer, Antibiotic, Antipsychotic researchgate.netresearchgate.net
Piperidin-2-one Derivatives Doxapram Respiratory stimulant
Benzodiazepin-2-one Derivatives Diazepam Anxiolytic, anticonvulsant
Piperazic Acid-Containing Peptides Monamycins, Azinothricin Antibacterial, Antimalarial rsc.org

Role as a Privileged Structural Motif for Pharmacological Activity

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The piperazine scaffold, a close structural relative of piperazin-2-one, is widely recognized as such a privileged scaffold. researchgate.nettandfonline.comnih.govtandfonline.com This concept extends to the piperazin-2-one core, which provides a rigid and predictable conformation, allowing for the precise spatial arrangement of various functional groups to optimize interactions with target proteins.

The inherent features of the piperazin-2-one ring, including its capacity for hydrogen bonding and its potential for substitution at multiple positions, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This versatility has made it a valuable scaffold in the design of compounds targeting a spectrum of diseases. For instance, derivatives of this scaffold are being explored for their potential as anticancer agents, demonstrating significant cytotoxic effects in preclinical studies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2

InChI Key

HMRWDZUAAHVAFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Structural Elucidation and Characterization Techniques

Density Functional Theory (DFT) for Optimized Molecular Structures

Detailed research findings, including comprehensive data tables derived from Density Functional Theory (DFT) calculations for the specific compound 1-(3,4-Dichloro-phenyl)-piperazin-2-one, are not available in the reviewed scientific literature. While DFT is a common method for determining the optimized molecular structure, bond lengths, and bond angles of chemical compounds, published studies focusing on this particular molecule could not be located.

Computational studies have been performed on structurally similar molecules containing the 3,4-dichlorophenyl and piperazine (B1678402) moieties. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize the molecular structure of related compounds, providing insights into their geometric parameters. researchgate.netpleiades.online In such studies, the calculated bond lengths and angles from DFT are often compared with experimental data from X-ray diffraction to validate the computational model. nih.gov

For various other piperazine derivatives, DFT has been employed to analyze molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.net These studies typically involve optimizing the ground state geometry of the molecule to predict key structural features. doi.org However, without a specific computational analysis of this compound, it is not possible to present its optimized molecular structure or provide data tables of its specific bond lengths and angles.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis of the Piperazin-2-one (B30754) Ring System and Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of the piperazin-2-one ring system, a core component of the subject compound, reveals the energetically favorable spatial arrangements it can adopt.

The piperazine (B1678402) ring, a saturated six-membered heterocycle, is known to predominantly adopt a chair conformation , which is thermodynamically favored as it minimizes steric and torsional strain. nih.govnih.govnih.gov This chair form is the most commonly observed conformation for the piperazine ring in the solid-state crystal structures of various derivatives. nih.govnih.gov In solution, NMR studies of some piperazine-containing compounds suggest a rapid exchange between axial and equatorial arrangements, indicating conformational flexibility. nih.gov

While the chair form is most common, other conformations are possible. For the piperazin-2-one ring specifically, a boat conformation has also been suggested in computational studies of related peptidomimetics. researchgate.net Furthermore, in certain complex derivatives, the piperazine ring has been observed to adopt a twist-boat conformation , demonstrating that substitution patterns and intramolecular interactions can significantly influence the ring's geometry. rsc.org Therefore, the conformational landscape of 1-(3,4-dichloro-phenyl)-piperazin-2-one is likely dominated by a low-energy chair conformer, but the potential for other conformations, influenced by its specific substitution and environment, cannot be disregarded.

Ring SystemPredominant ConformationAlternative ConformationsReferences
Piperazine ChairTwist-Boat nih.govnih.govrsc.org
Piperazin-2-one Chair / Boat- researchgate.net
Piperidine (B6355638) Chair- nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. fiveable.menih.gov This approach is crucial for virtual screening and designing new ligands with desired biological activity. researchgate.net Both ligand-based and structure-based methods are employed to elucidate the pharmacophoric features of arylpiperazine derivatives. mdpi.combiointerfaceresearch.commdpi.com

The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The essential pharmacophoric features derived from this compound and related compounds generally include:

A Hydrophobic/Aromatic Center: Provided by the 3,4-dichlorophenyl ring. The chlorine atoms contribute to the hydrophobic character and can engage in specific halogen bonding interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the piperazin-2-one ring is a key hydrogen bond acceptor.

A Positive Ionizable Feature: The second nitrogen atom of the piperazine ring (N4) is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor or form ionic interactions.

Hydrophobic Features: The ethylene (B1197577) bridge of the piperazine ring can contribute to hydrophobic interactions within a binding pocket.

These features form a spatial arrangement that is recognized by the binding sites of various protein targets.

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction Type
Aromatic/Hydrophobic 3,4-Dichlorophenyl ringHydrophobic, π-π stacking, Halogen bonding
Hydrogen Bond Acceptor Carbonyl oxygen (C=O)Hydrogen bond
Positive Ionizable Piperazine Nitrogen (N4)Ionic interaction, Hydrogen bond
Hydrophobic Piperazine ring carbonsHydrophobic

When comparing the pharmacophore of 1-(3,4-dichlorophenyl)-piperazine derivatives with other known bioactive ligands, significant overlap is often found, particularly for aminergic GPCRs. For instance, many serotonin (5-HT) and dopamine (D) receptor ligands feature an aromatic group connected via a linker to a basic nitrogen atom, a pattern that is present in the arylpiperazine scaffold. nih.gov

Derivatives containing the 1-(3,4-dichlorophenyl)piperazine (B178234) moiety share key pharmacophoric elements with established drugs. For example, the antipsychotic drug Aripiprazole contains a dichlorophenylpiperazine unit. Its pharmacophore includes the aromatic region and a distal basic nitrogen, similar to the subject compound. In comparative analyses, the precise positioning of these features, influenced by the rigidity and conformation of the linker and terminal groups, dictates the selectivity and affinity for different receptor subtypes. nih.gov The presence and position of the chloro-substituents on the phenyl ring are also critical for modulating affinity and selectivity, as seen in studies of various chlorophenylpiperazine (B10847632) analogues targeting the dopamine transporter (DAT). nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.comresearchgate.net It is used to elucidate binding modes, predict protein-ligand interactions, and estimate binding affinity, thereby rationalizing observed biological activities.

Molecular docking studies on various derivatives containing the 1-(3,4-dichlorophenyl)piperazine core have revealed detailed binding modes within different protein targets. For example, in studies of novel androgen receptor (AR) antagonists, a derivative with a dichlorophenylpiperazine moiety was shown to bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov

Similarly, docking of 1-(3,4-dichlorophenyl)piperazine derivatives into the active site of other enzymes has highlighted key interactions. Studies on potential anticonvulsant agents showed that the dichlorophenyl group often occupies a hydrophobic pocket, while the piperazine nitrogen forms crucial hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate. mdpi.com The specific interactions depend on the target protein's topology, but a common theme is the anchoring of the ligand via interactions involving the piperazine ring and the positioning of the substituted phenyl group within a hydrophobic region.

Computational methods can estimate the binding affinity (e.g., as a docking score or binding energy), which can be correlated with experimentally determined values like IC₅₀ or Kᵢ. For derivatives of chlorophenylpiperazine, binding affinities have been reported for various targets. For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine showed high affinity for the dopamine transporter (DAT) with a Kᵢ value of 6.47 nM. nih.gov In another study, a 1-(4-chlorophenyl)piperazine (B178656) derivative exhibited a high binding affinity for the androgen receptor with an IC₅₀ value of 0.65 μM. nih.gov

These values demonstrate that the arylpiperazine scaffold, with appropriate substitutions, can achieve high affinity for diverse biological targets. The data below, gathered from studies on related compounds, illustrates the range of binding affinities observed for this class of molecules.

Compound DerivativeTarget ProteinBinding AffinityReference
1-(3-Chlorophenyl)-4-phenethylpiperazineDopamine Transporter (DAT)Kᵢ = 6.47 nM nih.gov
1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazineAndrogen Receptor (AR)IC₅₀ = 0.65 μM nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT₁ₐ ReceptorKᵢ = 1.2 nM semanticscholar.org

These computational and molecular modeling investigations provide a powerful framework for understanding the chemical and biological properties of this compound and its analogues, facilitating the continued exploration of their therapeutic potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights into the stability and conformational changes of a protein-ligand complex.

The stability of the interaction between a ligand, such as this compound, and its target protein is a critical determinant of its efficacy. MD simulations are employed to assess this stability by monitoring various parameters over the course of the simulation.

Key metrics used to evaluate the stability of the protein-ligand complex include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over time. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound within the active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. Analysis of the RMSF of active site residues can indicate how the protein accommodates the ligand and which interactions contribute most to the binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable and specific interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

In a typical simulation involving a compound like this compound complexed with a target kinase, for instance, the system would be solvated in a water box, neutralized with ions, and subjected to energy minimization. This is followed by a simulation run for a duration sufficient to observe the stability of the complex, often in the range of nanoseconds to microseconds. The resulting trajectory is then analyzed to understand the dynamic interactions, such as the dichlorophenyl group settling into a hydrophobic pocket and the piperazinone core forming key hydrogen bonds, which collectively determine the residence time and stability of the ligand in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

To develop a QSAR model for a series of piperazinone derivatives, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties:

Topological Descriptors: Describe the connectivity and branching of atoms.

Electronic Descriptors: Include properties like HOMO/LUMO energies, dipole moment, and partial charges, which are often calculated using quantum mechanics methods like Density Functional Theory (DFT). mdpi.com

Steric Descriptors: Relate to the size and shape of the molecule, such as molar refractivity and van der Waals volume.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule, with LogP being the most common.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. nih.gov For instance, a hypothetical QSAR model might reveal that the inhibitory activity of dichlorophenyl piperazinone analogs is positively correlated with the dipole moment and negatively correlated with the topological polar surface area, providing clear guidance for future chemical modifications to enhance potency. mdpi.com

When dealing with a large number of molecular descriptors, many of them can be intercorrelated. Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of the data while retaining most of the original variance. researchgate.netmdpi.com In the context of SAR, PCA transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com

The first few PCs typically capture the most significant information from the original data. By plotting the compounds in the space defined by these PCs, it is possible to visualize the relationships between them. researchgate.net Compounds with similar properties and activities tend to cluster together in the PCA score plot. This analysis helps in:

Identifying the most important structural features that influence activity.

Classifying compounds into different groups based on their properties.

Selecting a diverse set of compounds for further testing, ensuring broad coverage of the chemical space.

For a series of aryl-piperazinone derivatives, PCA could reveal that the primary axis of variation (PC1) is dominated by descriptors related to lipophilicity and size, while the second axis (PC2) is related to electronic properties. This would indicate that both lipophilicity and the electronic nature of the aromatic substituents are key drivers of the structure-activity relationship.

In Silico ADME and Toxicity Prediction Methodologies

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity. In silico tools play a crucial role in the early assessment of these properties, helping to filter out compounds that are likely to fail later in development. derpharmachemica.com

The "drug-likeness" of this compound can be evaluated by calculating various physicochemical properties and comparing them against established criteria, such as Lipinski's Rule of Five. nih.gov These rules provide a general guideline for oral bioavailability. While specific data for the title compound is not available in published literature, properties for a very close analog, 4-(3,4-Dichlorophenyl)-1-methylpiperazin-2-one, have been computationally predicted and offer valuable insight. nih.gov

Below is an interactive data table summarizing key computed drug-like properties for this analog.

PropertyPredicted ValueReference Range (Lipinski's Rule)Significance
Molecular Weight259.13 g/mol ≤ 500 g/mol Relates to size and diffusion.
XLogP3-AA (Lipophilicity)2.6≤ 5Affects solubility and permeability.
Hydrogen Bond Donors0≤ 5Influences solubility and binding.
Hydrogen Bond Acceptors2≤ 10Influences solubility and binding.
Topological Polar Surface Area (TPSA)23.6 Ų≤ 140 ŲPredicts cell permeability.
Rotatable Bond Count1≤ 10Relates to conformational flexibility.

The data for the analog suggests that it comfortably adheres to Lipinski's rules, indicating a high probability of good oral bioavailability. nih.gov The low TPSA value further supports the likelihood of good membrane permeability. nih.gov Other ADME parameters, such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and hERG inhibition, can also be predicted using various online platforms and software to build a comprehensive profile of the compound's likely behavior in the body. mdpi.com

Prediction of Metabolic Sites and Reactive Metabolites

Computational modeling serves as a powerful tool in the early stages of drug discovery to forecast the metabolic fate of novel chemical entities. For the compound this compound, in silico methods can predict the most probable sites of metabolism and the potential for the formation of reactive metabolites. These predictions are crucial for understanding the compound's pharmacokinetic profile and potential for toxicity. The metabolic landscape of this compound is likely to be shaped by the interplay of its dichlorinated phenyl ring and the piperazin-2-one moiety.

The prediction of metabolic sites is largely based on the reactivity of different parts of the molecule towards metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.govnih.gov For arylpiperazine derivatives, metabolism is often initiated by N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the piperazine ring. nih.gov The primary enzymes involved in the metabolism of many phenylpiperazine drugs are CYP3A4 and CYP2D6. nih.govnih.gov

Predicted Sites of Metabolism (SOMs)

Based on the known metabolism of structurally related compounds, several potential sites of metabolism can be predicted for this compound. Aromatic hydroxylation, oxidation of the piperazinone ring, and dechlorination are plausible metabolic pathways. The following table summarizes the predicted sites of metabolism and the enzymatic reactions likely involved.

Predicted Site of Metabolism (Atom/Region)Type of Metabolic ReactionProbable Metabolite StructureKey Enzymes Implicated
Phenyl Ring (positions 5 or 6)Aromatic HydroxylationPhenolic metaboliteCYP3A4, CYP2D6
Piperazin-2-one Ring (C3 or C5 position)Aliphatic HydroxylationHydroxylated piperazinone derivativeCYP3A4
Piperazin-2-one Ring (Nitrogen at position 4)N-dealkylation (if substituted) or OxidationN-oxide metaboliteFlavin-containing monooxygenases (FMOs)
Dichloro-phenyl RingOxidative DechlorinationMonochloro-hydroxy-phenyl derivativeCYP Enzymes

Prediction of Reactive Metabolites

A critical aspect of computational toxicology is the prediction of reactive metabolite formation. These are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For this compound, several pathways could lead to the formation of reactive species.

One potential pathway involves the epoxidation of the dichlorophenyl ring, which can lead to the formation of a reactive epoxide. Another possibility is the formation of a quinone-imine intermediate through the oxidation of a hydroxylated metabolite. The piperazine ring itself can also be a source of reactive intermediates, such as iminium ions, through oxidation. preprints.org

The following table details the potential reactive metabolites that could be formed from this compound and the proposed mechanisms of their formation.

Potential Reactive MetaboliteProposed Mechanism of FormationPotential for Toxicity
Dichloro-phenyl EpoxideCYP-mediated oxidation of the aromatic ring.Can act as an electrophile and bind to nucleophilic sites on proteins and DNA.
Quinone-imine IntermediateOxidation of a phenolic metabolite formed by aromatic hydroxylation.Highly reactive electrophiles that can readily form adducts with cellular macromolecules.
Iminium IonOxidation of the piperazine ring, particularly at the nitrogen atom.Can be trapped by nucleophiles such as glutathione (B108866) (GSH), but if not detoxified, can lead to cellular damage.

Biological Activity and Mechanistic Insights in Vitro and Preclinical Studies

General Biological Activities Associated with Piperazin-2-one (B30754) Scaffolds

The piperazine (B1678402) ring is a prevalent structural motif in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. ijpsr.comwisdomlib.org Its unique physicochemical properties allow it to serve as a versatile scaffold for developing compounds that can interact with various biological targets. ijpsr.com Minor structural modifications to the piperazine nucleus can lead to significant shifts in pharmacological activity, making it a valuable core for drug discovery. wisdomlib.orgijrrjournal.com Derivatives of piperazine, including the piperazin-2-one scaffold, have been investigated for a broad spectrum of biological actions, such as antimicrobial, anti-inflammatory, antiproliferative, and antioxidant effects. researchgate.netjetir.org

Piperazin-2-one and related piperazine scaffolds have been identified as effective inhibitors of several key enzymes implicated in disease pathogenesis.

Farnesyl-Protein Transferase (FPTase): FPTase is an enzyme that plays a crucial role in post-translational modification of proteins, including the Ras protein, which is often mutated in human cancers. mdpi.com Inhibition of this enzyme is a strategy for cancer therapy. mdpi.com Studies have described the development of N-arylpiperazinone derivatives as FPTase inhibitors. nih.gov Specifically, 1-aryl-2,3-diketopiperazine derivatives were found to have a good balance of potency and favorable pharmacokinetic profiles compared to the parent 1-aryl-2-piperazinones. nih.gov Other research has also detailed piperazine derivatives that act as good inhibitors of farnesyl-protein transferase in vitro. nih.gov The piperazine-2-one group, for instance, can interact with the enzyme at the protein-substrate-binding site. mdpi.com

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a therapeutic target for type 2 diabetes because it inactivates incretin (B1656795) hormones like GLP-1, which are responsible for regulating blood glucose levels. srce.hrresearchgate.net Piperazine sulfonamide derivatives have been synthesized and shown to be promising DPP-IV inhibitors. srce.hr Research indicates that the presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety can enhance the inhibitory activity. srce.hr Another study identified a piperazine-derived compound, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g), as a potential DPP-IV inhibitor with better activity than the reference inhibitor P32/98. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 inhibitors are significant in cancer therapy, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. nih.gov The concept of synthetic lethality is central to their mechanism, where inhibiting PARP-1 in BRCA-deficient cells leads to cell death. nih.gov Researchers have synthesized a series of novel piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives and evaluated them as potential PARP-1 inhibitors. nih.govacs.org In silico molecular docking and dynamics studies suggested that several of these compounds exhibited significant inhibitory activity by interacting with critical amino acids in the PARP-1 binding site. nih.gov The development of inhibitors that are highly specific for PARP-1 over PARP-2 is a key goal, as this may reduce adverse effects. nih.govaacrjournals.org

Enzyme TargetPiperazine Scaffold ExampleKey Findings
Farnesyl-Protein Transferase (FPTase) 1-Aryl-2,3-diketopiperazineExhibited a good balance of potency and pharmacokinetic profile. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Piperazine sulfonamidesShowed inhibitory activity, enhanced by electron-withdrawing groups. srce.hr
Poly(ADP-ribose) Polymerase-1 (PARP-1) Piperazine-substituted naphthoquinonesDemonstrated potential as PARP-1 inhibitors in in silico studies. nih.govacs.org

The piperazine scaffold is a cornerstone in the development of ligands for various neurotransmitter and chemokine receptors.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors, which are critical targets for treating neuropsychiatric disorders. ijrrjournal.com For example, the compound SLV313, a piperazine derivative, acts as a D2/D3 antagonist and a 5-HT1A agonist. ijrrjournal.com Other studies have shown that meta-chloropiperazine interacts with serotonergic receptors. ijrrjournal.com

Sigma (σ) and Histamine (B1213489) H3 Receptors: Sigma receptors (σ1 and σ2) and histamine H3 receptors are involved in various central nervous system functions and are targets for neurological and psychiatric conditions. nih.gov Research has identified piperazine and piperidine (B6355638) derivatives that act as dual-affinity antagonists for both histamine H3 and σ1 receptors. nih.govacs.org These dual-acting compounds are being explored for potential therapeutic benefits in pain management. nih.govrepositoriosalud.es

CCR5 Receptor: The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the R5 strains of HIV-1 to enter host cells, making it a key target for antiviral therapy. nih.govresearchgate.net A number of piperazine-based compounds have been developed as potent CCR5 antagonists. nih.gov Optimization of a piperidino-piperazine lead structure yielded potent inhibitors of HIV-1 entry and replication. nih.gov Further studies led to the discovery of Sch-D, a potent, selective, and orally bioavailable CCR5 antagonist that has entered clinical trials. nih.gov A "Y-shape" pharmacophore model has been proposed for these antagonists, which includes a basic nitrogen center that interacts with the Glu283 residue of the CCR5 receptor. semanticscholar.org

Receptor TargetPiperazine Scaffold ExampleBiological Activity
Serotonin (5-HT) & Dopamine (D) 1-(2,3-dihydrobenzo nih.govmdpi.comdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazineD2/D3 antagonist and 5-HT1A agonist. ijrrjournal.com
Sigma-1 (σ1) & Histamine H3 Piperazine and Piperidine derivativesDual-acting antagonists with potential in pain therapy. nih.govacs.org
CCR5 Sch-350634Potent inhibitor of HIV-1 entry and replication. nih.gov
CCR5 Sch-D (Vicriviroc)Potent, selective, and orally bioavailable CCR5 antagonist. nih.gov

Derivatives containing the piperazine scaffold have demonstrated significant potential as anticancer agents by inhibiting cell proliferation and inducing programmed cell death (apoptosis). mdpi.comnih.gove-century.us

High-throughput screening of compound libraries has identified novel piperazine derivatives with potent anticancer activity. nih.gove-century.us One such derivative, with GI50 values ranging from 0.06 to 0.16 μM across multiple cancer cell lines, was shown to induce caspase-dependent apoptosis by inhibiting several cancer signaling pathways, including PI3K/AKT and BCR-ABL. nih.gove-century.us Another study on a piperazine derivative, CB01, found it to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, inducing apoptosis through the intrinsic mitochondrial signaling pathway, as evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax. proquest.com

Furthermore, piperazine clubbed with 2-azetidinone derivatives have been shown to inhibit the growth of HeLa cells, with the compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) (5e) showing a notable IC50 value of 29.44 ± 1.46 µg/ml. nih.gov This compound induced apoptosis through phosphatidylserine (B164497) externalization, DNA fragmentation, and cell-cycle arrest. nih.gov Similarly, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been evaluated for their antitumor properties against various cancer cell lines, including HeLa, MDA-MB-231 (breast), and MIA PaCa2 (pancreatic). kcl.ac.uknih.gov Certain derivatives exhibited reasonable activity and significantly low cytotoxicity against normal human cells. kcl.ac.uknih.gov

The piperazine scaffold is also associated with antimicrobial and antioxidant activities.

Antimicrobial Activity: Various azole-containing piperazine derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, with many compounds exhibiting moderate to significant effects. researchgate.netijbpas.com One study found that a specific piperazine derivative, PD-2, displayed antimicrobial activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov

Antioxidant Activity: A state of increased reactive oxygen species (ROS) contributes to numerous diseases, making antioxidant compounds valuable. ptfarm.pl Several studies have investigated the antioxidant potential of piperazine derivatives. nih.govnih.govaminer.org One study compared 1-(phenoxyethyl)-piperazine derivatives to known antioxidants like Trolox and Resveratrol, finding that derivatives with 4-(methyl)- or 2,6-(dimethyl)-phenoxyethyl moieties significantly increased superoxide (B77818) dismutase (SOD) activity and the total antioxidant capacity (TAC) of plasma. ptfarm.pl Another study synthesized piperazine derivatives with a xanthine (B1682287) moiety and found that a compound with a hydroxyl group in its structure showed the highest antioxidant activity in DPPH, ABTS, and FRAP assays. nih.gov

Mechanistic Studies of 1-(3,4-Dichloro-phenyl)-piperazin-2-one and Related Dichlorophenyl Piperazine Derivatives

The introduction of a dichlorophenyl group to the piperazine scaffold significantly influences its interaction with biological targets, leading to distinct pharmacological profiles.

Research into dichlorophenyl piperazine derivatives has elucidated their interactions with several key receptors in the central nervous system.

Dopamine D2/D3 and Serotonin Receptors: The compound 2,3-dichlorophenylpiperazine (2,3-DCPP), a known metabolite of the antipsychotic drug aripiprazole, has been shown to act as a partial agonist at dopamine D2 and D3 receptors. wikipedia.org The positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), demonstrates activity as a serotonin releaser through the serotonin transporter, although with relatively low affinity. wikipedia.org Studies on other piperazine derivatives have also highlighted their effects on dopamine and serotonin systems. For instance, the compound MC1 was found to increase cortical dopamine levels and possess moderate agonist activity at 5-HT1A and 5-HT2A receptors. nih.gov The effect of MC1 on dopamine release did not appear to be directly related to its affinity for these serotonin receptors. nih.gov

Sigma Receptors: While direct binding data for this compound on sigma receptors is not extensively detailed in the provided context, related arylpiperazine structures are known to interact with these receptors. nih.gov Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their binding affinity to σ1 and σ2 receptors, alongside their antiproliferative activity. nih.gov This suggests that the broader class of arylpiperazines, which includes dichlorophenyl derivatives, has the potential to modulate sigma receptor activity.

Compound/Derivative ClassMolecular TargetObserved Activity/Finding
2,3-Dichlorophenylpiperazine (2,3-DCPP) Dopamine D2/D3 ReceptorsPartial agonist activity. wikipedia.org
3,4-Dichlorophenylpiperazine (3,4-DCPP) Serotonin TransporterActs as a serotonin releaser (low affinity). wikipedia.org
1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion (MC1) Dopamine SystemRaised cortical dopamine levels. nih.gov
1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion (MC1) Serotonin 5-HT1A/5-HT2A ReceptorsModerate agonist activity. nih.gov
1-(2-aryl-2-adamantyl)piperazines Sigma-1 (σ1) and Sigma-2 (σ2) ReceptorsBinding affinity evaluated in conjunction with antiproliferative effects. nih.gov

Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

The arylpiperazine moiety, particularly the dichlorophenylpiperazine scaffold, is a well-established pharmacophore in neuropharmacology, known for its interaction with various neurotransmitter systems. Derivatives of this class are recognized for their affinity for both dopaminergic and serotonergic receptors, which are crucial in the regulation of mood, cognition, and motor control.

Dopaminergic System Interaction: The dopamine system, particularly the D2 and D3 receptor subtypes, is a primary target for many psychoactive compounds. Dopamine is integral to the brain's reward pathway and motor function. youtube.comyoutube.com Phenylpiperazine derivatives have been investigated for their ability to modulate dopaminergic activity. bjournal.orgresearchgate.net Specifically, compounds featuring a 2,3-dichlorophenyl substitution on the piperazine ring have been synthesized and evaluated as selective ligands for the dopamine D3 receptor. acs.orgnih.govnih.gov These studies have shown that the substitution pattern on the phenyl ring is a critical determinant of binding affinity and selectivity. For instance, certain [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have demonstrated high affinity for the D3 receptor, with K(i) values in the low nanomolar range and significant selectivity over D2 and D4 receptors. nih.gov This suggests that the dichlorophenylpiperazine core structure is well-suited for interaction with the binding pockets of dopamine receptors. The 1-(2,3-dichlorophenyl)piperazine (B491241) structure itself serves as a key intermediate in the synthesis of antipsychotic drugs like Aripiprazole and Brexpiprazole, which are known partial agonists at the dopamine D2 receptor. mdpi.com

Serotonergic System Interaction: The serotonergic system is a predominant target for arylpiperazine compounds. researchgate.net These molecules often exhibit complex pharmacological profiles, acting on various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). The structurally related compound m-chlorophenylpiperazine (m-CPP), a metabolite of the antidepressant trazodone, acts as a direct agonist on postsynaptic serotonin receptors. nih.gov Research into other arylpiperazine derivatives has identified compounds with dual activity, targeting both 5-HT1A receptors and SERT, a profile considered beneficial for antidepressant agents. nih.gov Some piperazine derivatives have shown agonist activity at 5-HT1A receptors, which can lead to a decrease in the extracellular levels of 5-HT in brain regions like the prefrontal cortex. nih.gov The interaction with 5-HT2A receptors is also a common feature of this chemical class. nih.govtg.org.au

The following table summarizes the binding affinities of representative dichlorophenylpiperazine analogs at various neurotransmitter receptors, illustrating the common targets for this structural class.

Compound ClassTargetBinding Affinity (Ki, nM)Reference
[(2,3-Dichlorophenyl)piperazin-1-yl] derivativesDopamine D3 Receptor1.4 - 1460 nih.gov
[(2,3-Dichlorophenyl)piperazin-1-yl] derivativesDopamine D2 Receptor~400-fold lower affinity than D3 nih.gov
3-[4-(Aryl)piperazin-1-yl] derivatives5-HT1A Receptor2.3 - 30 nih.gov
3-[4-(Aryl)piperazin-1-yl] derivativesSerotonin Transporter (SERT)12 - 30 nih.gov

This table presents data for structurally related compounds, not this compound itself, to illustrate the potential targets of the dichlorophenylpiperazine scaffold.

Cellular Pathway Analysis (e.g., BDNF/PKA Pathway in Antidepressant Activity)

The potential antidepressant activity of arylpiperazine compounds is believed to be mediated by their influence on intracellular signaling cascades that regulate neuroplasticity and neuronal survival. A key pathway implicated in the action of antidepressants is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. nih.govnih.gov

BDNF is a neurotrophin that plays a critical role in neurogenesis, synaptic plasticity, and the survival of neurons. nih.govnih.gov Its expression and signaling are often dysregulated in neuropsychiatric disorders like depression. The interaction between the serotonergic system and BDNF signaling is well-documented. mdpi.com For instance, central administration of BDNF has been shown to increase levels of serotonin and its metabolites in the brain. mdpi.com

The mechanism often involves the 5-HT1A receptor, a common target for arylpiperazine derivatives. nih.gov Activation of the 5-HT1A receptor, which is a G-protein coupled receptor, can initiate downstream signaling events. One such pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB binds to the promoter region of the BDNF gene, enhancing its transcription. nih.gov This upregulation of BDNF is considered a crucial element in the therapeutic effects of some antidepressants. tg.org.au

Recent research has explicitly pointed to the involvement of piperazine derivatives in the 5-HT1AR/BDNF/PKA pathway, highlighting this as a viable mechanism for their potential antidepressant effects. nih.gov While direct studies on this compound are needed, its structural similarity to known 5-HT1A receptor ligands suggests that it could plausibly modulate this cellular pathway.

Interaction with DNA and other Macromolecules (e.g., DNA-Topoisomerase II Complex, Minor Groove Binding)

Beyond neurotransmitter receptors, the structural motifs found in this compound, specifically the piperazine ring, are present in compounds known to interact with other significant macromolecules, including enzymes that regulate DNA topology.

Interaction with DNA-Topoisomerase II: Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through before resealing the break. nih.govyoutube.com This enzyme is a key target for several anticancer drugs, known as topoisomerase II poisons, which stabilize the temporary enzyme-DNA complex (the cleavage complex), leading to an accumulation of DNA double-strand breaks and subsequent cell death. nih.gov

While this compound itself has not been identified as a topoisomerase II inhibitor, the piperazine ring is a component of other compounds that do target this enzyme. For example, in the class of fluoroquinolone antibacterial agents, substitutions on the C-7 piperazine ring have been shown to be critical for their potency against eukaryotic topoisomerase II. Specific spatial arrangements of substituents on the piperazine ring can either enhance or block productive interaction with the mammalian enzyme, indicating that the piperazine scaffold can be positioned within the drug-enzyme-DNA complex to influence its stability.

Other Macromolecular Interactions: The piperazine moiety is a versatile scaffold found in inhibitors of other DNA-associated enzymes. For instance, certain piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives have been designed and evaluated as potential inhibitors of Poly(ADP-ribose)-polymerase 1 (PARP-1), an enzyme crucial for DNA repair. nih.gov Furthermore, the concept of DNA minor groove binding, where small molecules fit into the minor groove of the DNA double helix, is another mechanism of drug-DNA interaction. researchgate.net Although typically associated with other chemical classes, it represents a fundamental way molecules can interact with DNA.

The following table lists examples of compounds containing a piperazine ring and their known or potential macromolecular targets beyond neurotransmitter receptors.

Compound ClassMacromolecular TargetMechanism of ActionReference
Experimental FluoroquinolonesTopoisomerase IIStabilization of the cleavage complex
Piperazine-substituted NaphthoquinonesPARP-1In Silico: Interaction with active site nih.gov

This table illustrates that the piperazine scaffold is present in molecules that target DNA-associated enzymes. Direct evidence for such activity by this compound is not established.

Structure Activity Relationship Sar Studies on 1 3,4 Dichloro Phenyl Piperazin 2 One and Its Analogs

Impact of Phenyl Ring Substitution Patterns on Biological Activity and Binding Affinity

The position of the chlorine atoms on the phenyl ring of 1-(phenyl)-piperazin-2-one analogs significantly impacts their biological activity and binding affinity to various receptors. Research has shown that different dichlorination patterns can lead to varied potency and selectivity.

For instance, studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have provided insights into the structural features that contribute to dopamine (B1211576) D3 versus D2 receptor subtype selectivity. acs.org In this series, the 2,3-dichlorophenylpiperazine analog demonstrated the highest affinity for the D3 receptor, with a subnanomolar Ki value. acs.org This highlights the favorable interactions of the 2,3-dichloro substitution pattern with the D3 receptor binding pocket. In contrast, the positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a serotonin (B10506) releaser and a β1-adrenergic receptor blocker, albeit with relatively low affinity. wikipedia.org

The effect of different phenyl ring substituents on the binding affinity of arylpiperazine analogs for dopamine D2 and D3 receptors is summarized in the table below.

CompoundPhenyl Ring SubstitutionD3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D2/D3 Selectivity
Analog 1Unsubstituted5.2285.4
Analog 22-Methoxy1.82.91.6
Analog 32,3-Dichloro0.52856

These findings underscore the critical role of the dichlorination pattern in determining the pharmacological profile of these compounds. The 2,3-dichloro substitution appears to be optimal for high-affinity D3 receptor binding, while the 3,4-dichloro arrangement leads to activity at different targets.

Role of the Piperazin-2-one (B30754) Ring Conformation in Receptor Binding

The conformation of the piperazin-2-one ring is a crucial determinant of its interaction with biological targets. The spatial arrangement of the substituents on the piperazin-2-one ring, dictated by its conformation, directly influences the compound's ability to fit into a receptor's binding site.

Conformational analysis of 2-substituted piperazines has revealed a preference for the axial conformation. nih.gov This axial orientation is believed to place the key pharmacophoric elements in a spatial arrangement that mimics the binding of endogenous ligands or other potent agonists. nih.gov For ether-linked 2-substituted piperazines, the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov While these studies were conducted on piperazines, the principles can be extended to the piperazin-2-one ring, where the carbonyl group can further influence the conformational preferences.

The synthesis of chiral piperazin-2-ones as peptidomimetics also highlights the importance of conformational constraint. researchgate.net By locking the piperazin-2-one ring into a specific conformation, it is possible to mimic the bioactive conformation of a peptide and enhance its binding affinity and selectivity for a particular receptor. The twist-boat conformation has been identified as the preferred conformation for some piperazine (B1678402) rings, which is a result of minimizing allylic strain between substituents and protecting groups. rsc.org This demonstrates that subtle changes in substitution can lead to significant alterations in the preferred conformation and, consequently, the biological activity.

Influence of Linker Chains and Peripheral Substituents on Pharmacological Profiles

The linker chain connecting the 1-(3,4-dichloro-phenyl)-piperazin-2-one core to other chemical moieties, as well as the nature of peripheral substituents, plays a significant role in modulating the pharmacological profile of these analogs. The length, rigidity, and chemical nature of the linker can influence binding affinity, selectivity, and pharmacokinetic properties.

Studies on [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have demonstrated the impact of varying the alkyl chain linker length from three to five carbons (C3-C5). nih.gov These investigations revealed that the length of the linker is a critical determinant of D3 receptor affinity and selectivity. nih.gov Similarly, research on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates has shown that the introduction of a 2-hydroxypropan-1,3-diyl chain as a linker, along with a lipophilic 3-trifluoromethylphenyl moiety, can lead to potent antimycobacterial agents. mdpi.com

The introduction of various peripheral substituents can also fine-tune the pharmacological activity. For example, in a series of 1,5-diphenyl-2-penten-1-one analogues containing a piperazine moiety, the presence of an N'-unsubstituted piperazine resulted in better antifungal and larvicidal activity compared to the N'-methylated counterparts. researchgate.net Furthermore, the position of substituents on a terminal benzene (B151609) ring was found to be crucial, with 4-substituted analogs showing higher activity. researchgate.net

The table below illustrates the effect of linker length on the D3 receptor binding affinity of a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides. nih.gov

CompoundLinker LengthD3 Receptor Affinity (Ki, nM)
Analog AC31460
Analog BC41.4
Analog CC510.2

These examples clearly indicate that both the linker and peripheral substituents are key elements in the design of this compound analogs with desired pharmacological properties.

Rational Design Principles for Optimizing Potency and Selectivity

The optimization of potency and selectivity of this compound analogs relies on the application of rational design principles. This approach involves a deep understanding of the target receptor's structure and the key interactions between the ligand and the receptor.

Structure-based drug design is a powerful tool in this process. By utilizing the three-dimensional structure of the target receptor, often obtained through X-ray crystallography or homology modeling, medicinal chemists can design molecules that fit precisely into the binding site and form favorable interactions. For instance, the rational design of piperazinone and imidazolidinone BACE1 inhibitors was guided by structure-based design, leading to the synthesis of potent inhibitors with extensive SAR around both the prime and non-prime side binding pockets. nih.gov

Another key principle is the use of pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Conformational analysis and pharmacophore design for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity led to the development of an 11-feature pharmacophore that characterizes the binding model of these ligands to their hypothetical receptor. nih.gov

Furthermore, the concept of privileged structures is often employed. The piperazine scaffold is considered a privileged structure in drug discovery due to its presence in a wide range of biologically active compounds. nih.gov By using the this compound core as a scaffold, a variety of substituents and linkers can be explored to optimize the interaction with a specific target. The rational design of novel 2,5-diketopiperazine derivatives as potent and selective histone deacetylase 6 (HDAC6) inhibitors exemplifies this approach, where the diketopiperazine skeleton served as the core for developing highly selective inhibitors. nih.gov

In Vitro Metabolic Investigations

Identification of Major Metabolic Pathways for Piperazin-2-one (B30754) Compounds

The piperazine (B1678402) ring is a common motif in many pharmaceutical agents and its metabolism has been extensively studied. The biotransformation of this heterocyclic ring involves several well-established Phase I and Phase II reactions. researchgate.net These pathways aim to increase the polarity of the compound, facilitating its excretion from the body. drughunter.compharmacy180.com

N-dealkylation is a frequently observed metabolic reaction for compounds featuring a substituted piperazine ring. researchgate.net This process, typically catalyzed by cytochrome P450 enzymes, involves the cleavage of an alkyl group attached to one of the nitrogen atoms of the piperazine core. While 1-(3,4-Dichloro-phenyl)-piperazin-2-one does not have an N-alkyl substituent that can be readily cleaved, this pathway is highly relevant for other derivatives of the piperazine class that do. nih.gov For many piperazine-containing drugs, N-dealkylation can lead to the formation of pharmacologically active or inactive metabolites.

Hydroxylation, the introduction of a hydroxyl group (-OH), is a primary metabolic pathway for many aromatic and heterocyclic compounds. researchgate.net For a compound like this compound, hydroxylation is anticipated to occur on the dichlorophenyl ring. Aromatic hydroxylation increases the water solubility of the molecule and provides a site for subsequent Phase II conjugation reactions. nih.gov Studies on similar structures, such as piperazin-1-ylpyridazines, have confirmed that mono-hydroxylation on aromatic rings is a major metabolic route. nih.gov Hydroxylation can also potentially occur on the carbon atoms of the piperazin-2-one ring itself. researchgate.net

The piperazine moiety is susceptible to various oxidative reactions beyond hydroxylation. researchgate.net N-oxidation of the tertiary nitrogen atom in the piperazine ring can lead to the formation of N-oxide metabolites. researchgate.netnih.gov Additionally, oxidation of the piperazine ring can result in more complex transformations, including ring-opening or the formation of lactams. mdpi.com Since the parent compound, this compound, is already a lactam (a cyclic amide), further oxidation would likely target other positions. The oxidation of aqueous piperazine can be catalyzed by dissolved metal ions and results in products like ethylenediamine (B42938) (EDA) and formylpiperazine (FPZ). researchgate.netresearchgate.net Conversely, reduction of the piperazine moiety has also been observed for some compounds. mdpi.com

Following Phase I reactions that introduce or expose functional groups like hydroxyls, Phase II metabolism involves conjugation with endogenous molecules to significantly increase water solubility and promote excretion. drughunter.comnih.gov A critical Phase II pathway is conjugation with glutathione (B108866) (GSH), which is catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This is a major detoxification route for chemically reactive electrophilic compounds. pharmacy180.comuomus.edu.iq The dichlorophenyl ring of this compound, similar to other halogenated aromatic rings, could potentially be bioactivated via Phase I metabolism to form a reactive intermediate, such as a quinone derivative. rsc.org Such reactive metabolites can be "trapped" by forming stable adducts with GSH, which can then be identified. rsc.org While common conjugation reactions include glucuronidation and sulfation, the formation of GSH adducts is a key pathway for detoxifying potentially harmful metabolites. researchgate.net

Table 1: Summary of Major Metabolic Pathways for Piperazine-Containing Compounds

Metabolic Pathway Description Potential Metabolite Type for this compound References
N-Dealkylation Removal of an alkyl group from a piperazine nitrogen. Not directly applicable unless further metabolized to a secondary amine. researchgate.net
Hydroxylation Addition of a hydroxyl (-OH) group. Hydroxylated dichlorophenyl ring; Hydroxylated piperazin-2-one ring. researchgate.netnih.gov
Oxidation Addition of oxygen or removal of hydrogen. N-oxides, ring-opened products. researchgate.netnih.govmdpi.com
Reduction Addition of hydrogen or removal of oxygen. Reduced piperazine ring metabolites. mdpi.com
GSH Conjugation Covalent attachment of glutathione. GSH adduct on the dichlorophenyl ring (following activation). researchgate.netrsc.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the majority of Phase I metabolic reactions. nih.gov Among these, CYP3A4 is the most abundant and significant enzyme in human drug metabolism, participating in the biotransformation of up to 50% of all clinically used drugs. nih.govnih.gov

Piperazine-containing compounds are well-known substrates for CYP3A4. nih.govresearchgate.net The oxidative pathways described above, including aromatic hydroxylation and N-oxidation, are predominantly catalyzed by CYP3A4 and other CYP isoforms. nih.gov The lipophilicity and molecular size of many piperazine derivatives make them ideal candidates for metabolism by CYP3A enzymes. nih.gov Therefore, it is highly probable that the in vitro biotransformation of this compound in human liver microsomes is primarily mediated by CYP3A4. Inactivation of CYP3A4 by certain piperazine-containing compounds can lead to significant drug-drug interactions, highlighting the importance of characterizing these interactions early in development. nih.govresearchgate.net

Characterization of Metabolites Using Advanced Analytical Techniques (e.g., LC-MS/MS, LC-NMR)

The identification and structural elucidation of metabolites formed in vitro are heavily reliant on advanced analytical technologies. The combination of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern drug metabolism studies. rsc.orgresearchgate.net

LC is used to separate the parent drug from its various metabolites in a complex biological matrix. The separated components then enter the mass spectrometer, which provides crucial information on their molecular weights. High-resolution mass spectrometry (HRMS) can determine the exact mass of a metabolite, allowing for the calculation of its elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite ions to produce a characteristic pattern, which provides structural information used to pinpoint the site of metabolic modification. rsc.orgnih.gov

In cases where MS data is insufficient for unambiguous structure determination, Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) can be employed. nih.govresearchgate.net Although less sensitive than MS, LC-NMR provides detailed structural information that can definitively identify the chemical structure of a novel metabolite. nih.govresearchgate.net These techniques are indispensable for creating a comprehensive metabolic map of a compound like this compound.

Table 2: Advanced Analytical Techniques in Metabolite Characterization

Technique Role in Metabolite Characterization References
LC-MS/MS Separation, detection, and structural elucidation of metabolites based on mass-to-charge ratio and fragmentation patterns. rsc.orgresearchgate.net
LC-HRMS Provides exact mass measurements for accurate determination of elemental composition. mdpi.com
LC-NMR Unambiguous structural determination of novel or complex metabolites. nih.govresearchgate.net

Bioactivation Pathways and Reactive Metabolite Formation

The metabolic activation, or bioactivation, of a xenobiotic to a chemically reactive species is a crucial initiating event in the mechanisms of toxicity for many compounds. For the compound this compound, while direct in vitro metabolic studies are not extensively documented in publicly available literature, its potential to form reactive metabolites can be inferred from established metabolic pathways for its constituent chemical moieties: the dichlorophenyl group and the piperazine-2-one ring. The generation of reactive intermediates is a critical area of investigation in drug development and toxicology.

Research into structurally related compounds, such as those containing dichlorophenyl and piperazine rings, has provided significant insights into likely bioactivation pathways. For instance, studies on Ensartinib, which contains a dichloro-phenyl group and a piperazine ring, have demonstrated that both parts of the molecule can be metabolically activated. In vitro investigations have characterized multiple reactive intermediates, including epoxides and iminium ions. researchgate.net The piperazine ring, in particular, was shown to be bioactivated through the generation of iminium ion intermediates, while the dichlorophenyl group was activated via a distinct mechanism. researchgate.net

Bioactivation of the Piperazine-2-one Moiety

A primary and well-documented pathway for the bioactivation of cyclic amines, including piperazine derivatives, is through oxidation by Cytochrome P450 (CYP) enzymes to form electrophilic iminium ions. researchgate.net This process typically involves the enzymatic oxidation of the carbon atom alpha to a nitrogen atom. For this compound, this would likely occur on the carbon adjacent to the secondary amine (N4). The resulting carbinolamine intermediate can subsequently undergo spontaneous dehydration to yield a reactive iminium ion. These electrophilic species can form covalent adducts with cellular nucleophiles such as proteins and nucleic acids, potentially leading to cellular dysfunction and toxicity. Several arylpiperazine drugs are known to be metabolized by CYP3A4 and CYP2D6. nih.govresearchgate.net

Table 1: Proposed Bioactivation Pathway of the Piperazine-2-one Moiety

StepReactionIntermediate/MetaboliteReactivity
1CYP450-mediated α-carbon hydroxylationCarbinolamine IntermediateUnstable
2Spontaneous elimination of waterIminium IonHighly electrophilic, can form covalent adducts with macromolecules

Bioactivation of the Dichlorophenyl Moiety

The dichlorophenyl group is also susceptible to metabolic activation, primarily through CYP450-mediated oxidation of the aromatic ring. This can lead to the formation of arene oxides, which are reactive electrophilic epoxides. researchgate.net These intermediates are known to be involved in the toxicity of various aromatic compounds. The arene oxide can rearrange to form phenols or be hydrated by epoxide hydrolase to form dihydrodiols. However, a portion of the arene oxides can escape these detoxification pathways and bind covalently to cellular macromolecules. Studies on compounds with similar dichlorophenyl structures have confirmed the formation of epoxide intermediates in vitro. researchgate.net

Table 2: Proposed Bioactivation Pathway of the Dichlorophenyl Moiety

StepReactionIntermediate/MetaboliteReactivity
1CYP450-mediated epoxidationArene Oxide (Epoxide)Electrophilic, can bind to cellular nucleophiles
2aRearrangementChlorinated PhenolsLess reactive, detoxification pathway
2bEpoxide Hydrolase ActionDihydrodiolLess reactive, detoxification pathway

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Strategies for Chiral Piperazin-2-ones and Derivatives

The synthesis of chiral piperazin-2-ones is of paramount importance as the stereochemistry often dictates the biological activity of these compounds. dicp.ac.cnnih.gov Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Current strategies for synthesizing chiral piperazin-2-ones often rely on classical methods using chiral pool starting materials, such as amino acid derivatives. dicp.ac.cn However, recent advancements have paved the way for more innovative asymmetric catalytic methods. One promising approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.orgrsc.org Another elegant strategy involves the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones. rsc.org

A recently developed one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones with high yields and enantioselectivity. nih.govacs.org This method utilizes commercially available reagents and catalysts, highlighting a trend towards more practical and economically viable syntheses. nih.govacs.org

Future work in this area will likely concentrate on expanding the substrate scope of these catalytic systems to allow for a wider variety of substitutions on the piperazin-2-one (B30754) ring. The development of novel chiral ligands and catalysts will be crucial for improving enantioselectivity and reaction efficiency. Furthermore, flow chemistry and other process intensification technologies could be explored for the large-scale synthesis of these valuable chiral building blocks.

Table 1: Comparison of Asymmetric Synthetic Methodologies for Chiral Piperazin-2-ones
MethodologyCatalyst/ReagentKey FeaturesReported Enantiomeric Excess (ee)
Palladium-Catalyzed Asymmetric HydrogenationPalladium complexes with chiral ligandsProvides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities. dicp.ac.cnrsc.orgrsc.orgUp to 90% ee dicp.ac.cn
Iridium-Catalyzed Asymmetric HydrogenationIridium complexesEffective for unsaturated piperazin-2-ones. rsc.orgGood enantioselectivities rsc.org
One-Pot Knoevenagel/Asymmetric Epoxidation/DROCQuinine-derived urea (B33335) catalystTelescoped catalytic synthesis from commercially available reagents. nih.govacs.orgUp to 99% ee acs.org
Jocic-Type ReactionsEnantiomerically-enriched trichloromethyl-containing alcoholsRegioselective synthesis of 1-substituted piperazinones with little loss of stereochemical integrity. researchgate.netHigh (starting from 95% ee alcohol) researchgate.net

Advanced Computational Approaches for Drug Design and Optimization

Computational methods have become indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. emanresearch.org For derivatives of 1-(3,4-dichloro-phenyl)-piperazin-2-one, these approaches can accelerate the identification of potent and selective modulators of various biological targets.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For instance, docking studies have been employed to understand the interaction of arylpiperazine derivatives with targets like the dopamine (B1211576) D3 receptor and cyclooxygenase enzymes. nih.govnih.gov These studies can elucidate the key amino acid residues involved in binding and guide the design of new analogs with improved affinity. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions over time, helping to assess the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. emanresearch.org Early assessment of these properties can help to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity issues. researchgate.net

Future advancements in this field will likely involve the use of artificial intelligence and machine learning to develop more accurate predictive models for biological activity and ADMET properties. The integration of quantum mechanics/molecular mechanics (QM/MM) methods could also provide a more precise understanding of ligand-receptor interactions, particularly for reactions involving covalent bond formation or charge transfer.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

The this compound scaffold and its derivatives have been investigated for a range of biological activities, suggesting potential applications in various therapeutic areas. A deeper understanding of the molecular mechanisms underlying these activities is crucial for identifying new therapeutic opportunities.

One area of significant interest is oncology. Piperazin-2-one derivatives have been evaluated as cytotoxic agents. nih.gov The mechanisms of action for related compounds include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov Other studies have explored the potential of dichlorophenylpiperazine derivatives as PARP-1 inhibitors, which could be effective in cancers with specific DNA repair deficiencies. nih.gov

In the realm of central nervous system (CNS) disorders, arylpiperazine moieties are well-known pharmacophores. Derivatives of 1-(3,4-dichloro-phenyl)-piperazine have been designed as selective ligands for the dopamine D3 receptor, which is a target for the treatment of substance abuse and other neuropsychiatric disorders. nih.govnih.gov The development of highly selective D3 antagonists could offer a novel therapeutic strategy with fewer side effects than existing treatments. nih.gov

Additionally, piperazinone derivatives have been explored for their potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes. nih.gov There is also emerging evidence for the anti-HIV activity of some piperazinone-containing compounds, which appear to target the HIV-1 capsid protein. researchgate.net

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound derivatives. This could involve target identification studies using techniques such as chemical proteomics and affinity chromatography. A better understanding of the mechanism of action will not only validate existing therapeutic hypotheses but also open up new avenues for drug development. mdpi.com

Table 2: Potential Therapeutic Applications and Associated Mechanisms
Therapeutic AreaPotential Mechanism of ActionKey Molecular Target(s)
OncologyInhibition of tubulin polymerization, PARP-1 inhibition. nih.govnih.govTubulin, Poly(ADP-ribose) polymerase 1 (PARP-1)
CNS Disorders (e.g., Addiction)Antagonism of dopamine receptors. nih.govnih.govDopamine D3 Receptor
Inflammatory DiseasesInhibition of cyclooxygenase enzymes. nih.govCOX-1, COX-2
Infectious Diseases (HIV)Inhibition of viral capsid protein function. researchgate.netHIV-1 Capsid Protein

Integrative Research Combining Synthetic Chemistry, Biological Evaluation, and Computational Modeling

The future of drug discovery for compounds like this compound lies in a tightly integrated, multidisciplinary approach. This involves a cyclical process where synthetic chemistry, biological evaluation, and computational modeling inform and guide each other.

This iterative cycle begins with the design of novel derivatives, often guided by computational modeling to predict their potential activity and properties. Synthetic chemists then develop efficient routes to synthesize these target compounds. The synthesized molecules are subsequently subjected to a battery of in vitro and in vivo biological assays to determine their potency, selectivity, and efficacy.

The results from the biological evaluation are then fed back into the computational models to refine them and improve their predictive power. This structure-activity relationship (SAR) data is crucial for designing the next generation of compounds with enhanced properties. For example, if a particular derivative shows high potency but poor selectivity, computational analysis of its binding mode can suggest structural modifications to improve its selectivity profile.

Several studies on arylpiperazine and piperazinone derivatives already exemplify this integrative approach. Researchers have designed and synthesized novel compounds, evaluated their biological activity (e.g., as anticancer or anti-inflammatory agents), and then used molecular docking to rationalize the observed SAR. nih.govebyu.edu.tr This integrated workflow allows for a more efficient exploration of chemical space and a higher probability of identifying promising drug candidates.

Future success in this area will depend on fostering collaboration between synthetic chemists, biologists, and computational scientists. The development of shared databases and modeling platforms can further enhance this synergy, creating a more streamlined and effective drug discovery pipeline for this important class of compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichloro-phenyl)-piperazin-2-one, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a substituted phenylpiperazine precursor under controlled conditions (e.g., anhydrous dichloromethane, triethylamine as a base, and low temperature to minimize side reactions). Monitoring via TLC (as in ) ensures reaction completion. Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of reagents), reaction time (2–4 hours), and purification via crystallization or normal-phase chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation.
  • X-ray Crystallography: Resolves absolute stereochemistry and bond angles, as demonstrated for structurally related piperazine derivatives .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase columns and UV detection.
  • Mass Spectrometry (MS): Exact mass (e.g., 246.025 g/mol for analogs) confirms molecular formula .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as piperazine derivatives are often hygroscopic. Safety data for analogs recommend using desiccants and secondary containment .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Receptor Binding Assays: Screen for affinity to dopamine or serotonin receptors, given piperazine’s role in CNS-targeting compounds .
  • Antimicrobial Screening: Use broth microdilution (e.g., MIC determination against S. aureus or E. coli) .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative potential .

Advanced Research Questions

Q. How can computational methods aid in understanding its mechanism of action?

  • Molecular Docking: Simulate interactions with target proteins (e.g., dopamine D3 receptors) using software like AutoDock Vina. Compare binding poses with known agonists/antagonists .
  • QSAR Modeling: Correlate substituent effects (e.g., dichlorophenyl vs. fluorophenyl) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Reproducibility Checks: Replicate methods from independent sources (e.g., compare crystallization vs. chromatography ).
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials or acylated side products) .
  • Condition Screening: Systematically vary solvents (e.g., DCM vs. THF), bases (triethylamine vs. DBU), and temperatures to isolate optimal parameters .

Q. How can structural modifications enhance selectivity for therapeutic targets?

  • Bioisosteric Replacement: Substitute the dichlorophenyl group with trifluoromethyl or pyridinyl moieties to modulate lipophilicity and target engagement .
  • Ring Functionalization: Introduce methyl or acetyl groups to the piperazine ring to alter conformational flexibility and binding kinetics .

Q. What advanced techniques elucidate its metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • Forced Degradation Studies: Expose to heat, light, or acidic/basic conditions, then profile degradation products using HRMS and NMR .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar piperazine derivatives?

  • Assay Standardization: Ensure consistent cell lines, incubation times, and controls across studies.
  • Meta-Analysis: Compare EC50/IC50 values from multiple sources (e.g., antimicrobial data in vs. receptor binding in ) to identify trends or outliers.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives

ParameterOptimal ConditionReference
SolventAnhydrous DCM
BaseTriethylamine
Reaction Temp0–25°C
PurificationCrystallization

Q. Table 2. Structural Characterization Techniques

TechniqueApplicationReference
X-ray CrystallographyBond angle resolution
¹H NMRSubstituent confirmation
HRMSExact mass verification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.